D-Homocysteine thiolactone hydrochloride

Solubility Formulation Bioconjugation

Procuring 'homocysteine thiolactone' without stereochemical specification introduces significant experimental risk. D- and L-enantiomers differ in aqueous solubility by over an order of magnitude and undergo stereospecific enzymatic processing, invalidating kinetic and pharmacological comparisons. This (R)-enantiomer eliminates that variable. • Defined (R)-stereochemistry ensures reproducible N-homocysteinylation kinetics and chiral synthesis outcomes. • mp 185-187 °C; low aqueous solubility suits controlled-release and biphasic reaction systems. • High-purity chiral HPLC reference standard and pharmaceutical impurity marker for QC workflows.

Molecular Formula C4H8ClNOS
Molecular Weight 153.63 g/mol
CAS No. 1120-77-0
Cat. No. B196184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homocysteine thiolactone hydrochloride
CAS1120-77-0
SynonymsD-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride
Molecular FormulaC4H8ClNOS
Molecular Weight153.63 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1N.Cl
InChIInChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
InChIKeyZSEGSUBKDDEALH-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Structure & Identifiers


Interactive Chemical Structure Model





D-Homocysteine Thiolactone Hydrochloride (CAS 1120-77-0): A Stereochemically Defined Building Block for Specialized Research


D-Homocysteine thiolactone hydrochloride (CAS 1120-77-0) is the hydrochloride salt of the (R)-enantiomer of the cyclic thioester of homocysteine, a sulfur-containing amino acid derivative [1]. It is a well-defined chiral building block with the molecular formula C₄H₈ClNOS and a molecular weight of 153.63 g/mol . While the compound class, homocysteine thiolactone, is studied for its role in protein N-homocysteinylation and associated pathologies, the specific stereochemistry of this D-enantiomer confers distinct physicochemical and biological properties that are critical for applications requiring defined stereochemical input [2].

The Critical Distinction: Why D-Homocysteine Thiolactone HCl Cannot Be Replaced by its L- or DL- Counterparts


Procurement of a generic 'homocysteine thiolactone' without specifying stereochemistry introduces significant risk to experimental reproducibility. The D- and L-enantiomers, as well as the racemic DL-mixture, exhibit profound differences in their physical properties and biological handling [1]. For example, aqueous solubility varies by over an order of magnitude between the D/L and DL forms, impacting formulation protocols. More critically, enzymatic processing is stereospecific, meaning the biological half-life and downstream effects of the D-isomer will be distinct from the naturally occurring L-isomer or a racemic mixture [1]. Substitution therefore invalidates any study design relying on a defined stereochemical input, leading to uninterpretable data on N-homocysteinylation kinetics, chiral synthesis outcomes, or enantiomer-specific toxicological profiling.

Quantitative Differentiation of D-Homocysteine Thiolactone HCl from L- and DL- Analogs


Striking Difference in Aqueous Solubility Enables Precise Formulation Control

The aqueous solubility of D-Homocysteine thiolactone hydrochloride is dramatically lower than that of its racemic DL- counterpart. This is a critical factor for designing reproducible experimental conditions. The D- and L-enantiomers are only slightly soluble, while the DL-racemate is freely soluble .

Solubility Formulation Bioconjugation

Enzymatic Processing is Stereospecific: D-Enantiomer is Eliminated with Different Kinetics

In vitro studies with human arterial endothelial cells reveal that the enzymatic hydrolysis of homocysteine thiolactone is stereospecific. The L-enantiomer and the racemic mixture exhibit different saturation kinetics, with a higher affinity (lower Km) for the L-form compared to the racemate [1]. This indicates that the pure D-enantiomer will have a distinct metabolic fate and longer biological persistence than the L-enantiomer, a critical consideration for any study investigating its biological effects.

Metabolism Stereospecificity Enzyme Kinetics

Distinct Melting Point Profile Facilitates Identity Verification and Purity Control

The melting point of D-Homocysteine thiolactone hydrochloride (185-187 °C) is distinct from that of the DL-racemate, which decomposes at a higher temperature of approximately 204 °C . This difference provides a simple, quantitative method for confirming the identity and assessing the purity of the enantiopure material, which is essential for batch-to-batch consistency in research applications.

Characterization Quality Control Thermal Analysis

Optimal Applications for D-Homocysteine Thiolactone Hydrochloride Based on Its Unique Profile


Asymmetric Synthesis and Chiral Building Block Applications

The defined (R)-stereochemistry of D-Homocysteine thiolactone hydrochloride makes it a crucial starting material or intermediate for the asymmetric synthesis of chiral pharmaceuticals, natural products, and specialized materials. Its use ensures that the final product possesses the desired stereochemical configuration, avoiding the complex and often inefficient separation of enantiomers required when starting from a racemic mixture. The lower water solubility (compared to DL-form) can also be advantageous in reaction systems requiring controlled release or biphasic conditions .

Studies of Enantiomer-Specific Biological Activity and N-Homocysteinylation

Research investigating the biological consequences of protein N-homocysteinylation requires a stereochemically pure agent to dissect enantiomer-specific effects. The stereospecific metabolism of the compound, as evidenced by the differential enzyme kinetics for L- and DL- forms , highlights that the pure D-enantiomer will have a distinct and more persistent biological footprint. This is critical for studies aiming to elucidate the precise role of D-homocysteine derivatives in pathologies like cardiovascular disease or neurodegeneration, as it eliminates the confounding variable of the rapidly metabolized L-isomer [1].

Development of Analytical Standards and Impurity Profiling

The distinct physicochemical properties, including its specific melting point (185-187 °C) and low solubility , make D-Homocysteine thiolactone hydrochloride an ideal reference standard for analytical chemistry. It can be used as a high-purity standard for calibrating chiral HPLC methods, verifying the identity of unknown samples via melting point depression or thermal analysis, and serving as an impurity marker in quality control of pharmaceutical compounds where the D-enantiomer is an undesirable byproduct.

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